2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-depth Technical Guide to 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern synthetic organic chemistry. Identified by its CAS number 925916-55-8, this pinacol boronate ester is a highly versatile and stable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structure allows for the strategic introduction of the 3-butoxyphenyl moiety into complex molecular architectures, a common feature in the development of novel pharmaceutical agents and advanced materials. This document will detail its physicochemical properties, synthesis, mechanistic role in cross-coupling, a detailed experimental protocol, and its applications in the field of drug discovery.
Physicochemical Properties and Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an air- and moisture-stable solid under standard laboratory conditions, which contributes to its widespread use over more sensitive organometallic reagents. Its stability is conferred by the pinacolato ligand, which protects the boron center from premature degradation, such as protodeboronation.[2]
| Property | Value | Source |
| CAS Number | 925916-55-8 | [1] |
| Molecular Formula | C₁₆H₂₅BO₃ | [1] |
| Molecular Weight | 276.18 g/mol | [1] |
| Synonyms | 3-Butoxyphenylboronic acid pinacol ester | [1] |
| Physical State | Solid (at STP) | N/A |
Synthesis and Purification
The most prevalent and efficient method for synthesizing aryl boronate esters like 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Miyaura borylation reaction.[3] This palladium-catalyzed process involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The choice of starting material is critical. For this specific compound, 1-bromo-3-butoxybenzene would be the logical precursor. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. The pinacol protecting group ensures the resulting boronic ester is stable enough for purification via standard techniques like column chromatography or recrystallization.
Caption: General workflow for the synthesis of aryl pinacol boronate esters.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, connecting two distinct organic fragments (an organoboron compound and an organohalide).
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.
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Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
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Transmetalation : This is the crucial step where the boronate ester transfers its organic fragment (the 3-butoxyphenyl group) to the palladium center. The reaction requires a base (e.g., a carbonate or phosphate) to activate the boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[3][4]
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Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
The following protocol describes a general procedure for a Suzuki-Miyaura coupling. The integrity of the protocol is validated by the inclusion of an inert atmosphere and anhydrous conditions, which are critical for preventing catalyst deactivation and unwanted side reactions.
Objective: To couple 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1-bromo-4-nitrobenzene.
Materials:
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2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq)
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1-Bromo-4-nitrobenzene (1.1 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Toluene (Anhydrous)
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Water (Degassed)
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Reaction vessel (e.g., Schlenk flask)
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. This step is crucial to remove adsorbed water, which can interfere with the catalyst and boronic ester.
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Reagent Addition: To the vessel, add 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1-bromo-4-nitrobenzene, Pd(PPh₃)₄, and anhydrous potassium carbonate. The slight excess of the aryl bromide ensures complete consumption of the more valuable boronic ester.
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Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 to 4:1 ratio of organic solvent to water). The water is essential for the activity of many common bases like K₂CO₃. Degassing the water (e.g., by sparging with argon) removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature increases the rate of reaction for all steps in the catalytic cycle.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Application in Drug Discovery and Development
The unique properties of boron-containing compounds have made them increasingly valuable in medicinal chemistry.[5][6] Boronic acids and their esters can form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors.[7] Several FDA-approved drugs, including Bortezomib (Velcade®) and Tavaborole (Kerydin®), contain boron, underscoring the element's therapeutic potential.[7][8]
Reagents like 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are instrumental in this field for several reasons:
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Modular Synthesis: The Suzuki coupling allows medicinal chemists to rapidly synthesize libraries of related compounds by mixing and matching different boronic esters and aryl halides.[9] This modularity accelerates the structure-activity relationship (SAR) studies needed to optimize a drug candidate.
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Scaffold Introduction: The 3-butoxyphenyl group is a common structural motif found in biologically active molecules. This reagent provides a direct and efficient method for incorporating this specific scaffold.
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High Functional Group Tolerance: The Suzuki reaction is tolerant of a wide variety of functional groups, allowing for late-stage functionalization of complex molecules without the need for extensive protecting group chemistry.[2][3] This is a significant advantage in multi-step syntheses of drug candidates.
Conclusion
2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 925916-55-8) is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its stability, reliability, and central role in the robust Suzuki-Miyaura cross-coupling reaction make it an indispensable building block for researchers in drug discovery, materials science, and academic research. A thorough understanding of its properties and the mechanics of its application empowers scientists to construct complex molecular targets with precision and efficiency.
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